2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)-
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Validation
The International Union of Pure and Applied Chemistry (IUPAC) name 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-2-propen-1-one is derived through systematic analysis of its molecular framework. The parent chain is identified as 2-propen-1-one (an α,β-unsaturated ketone), with substituents at positions 1 and 3.
- Position 1 : A 2,5-dichloro-3-thienyl group replaces the ketone’s hydrogen. Thiophene, a five-membered sulfur-containing heterocycle, bears chlorine atoms at positions 2 and 5.
- Position 3 : A 2-chloro-7-methyl-3-quinolinyl group is attached. Quinoline, a bicyclic system comprising a benzene ring fused to pyridine, features a chlorine atom at position 2 and a methyl group at position 7.
The numbering of substituents adheres to IUPAC priority rules, prioritizing the quinolinyl and thienyl groups based on atomic composition and functional group hierarchy.
Table 1: Substituent Prioritization in IUPAC Nomenclature
| Position | Substituent | Priority Basis |
|---|---|---|
| 1 | 2,5-Dichloro-3-thienyl | Higher atomic number (S > N in quinoline) |
| 3 | 2-Chloro-7-methyl-3-quinolinyl | Complex heterocycle with multiple substituents |
Comparative Analysis of Heterocyclic Components
The compound integrates two distinct heterocycles: quinoline and thiophene .
Quinoline Derivative
- Electronic Effects : The 2-chloro and 7-methyl groups on quinoline induce electron-withdrawing and electron-donating effects, respectively. Chlorine’s electronegativity deactivates the ring, while the methyl group enhances steric bulk.
- Biological Relevance : Quinoline scaffolds are prevalent in bioactive molecules, such as antimalarial agents, due to their planar aromatic structure and ability to intercalate biomolecules.
Thiophene Derivative
- Reactivity : The 2,5-dichloro substitution on thiophene directs electrophilic substitution to the 4-position, while the sulfur atom contributes to π-electron delocalization.
- Applications : Dichlorothiophenes are utilized in materials science for their conductive properties and in agrochemicals as intermediates.
Table 2: Heterocyclic Properties Comparison
| Feature | Quinoline | Thiophene |
|---|---|---|
| Aromaticity | High (10 π-electrons) | Moderate (6 π-electrons) |
| Common Substitutions | Halogens, alkyl groups | Halogens, nitro groups |
| Bioactivity | Antimalarial, anticancer | Antimicrobial, conductive |
Stereochemical Considerations of (2E)-Configuration
The (2E)-designation specifies the geometry of the α,β-unsaturated ketone. In this configuration, the higher-priority groups (quinolinyl and thienyl) reside on opposite sides of the double bond, as determined by the Cahn-Ingold-Prelog rules.
- Spectral Validation : Nuclear magnetic resonance (NMR) coupling constants ($$ J $$) between the α- and β-protons typically exceed 16 Hz in trans (E) isomers, contrasting with cis (Z) isomers ($$ J \approx 10–12 \text{ Hz} $$).
- Computational Confirmation : Density functional theory (DFT) calculations predict the E-isomer’s stability due to minimized steric hindrance between the quinolinyl and thienyl groups.
The stereochemistry influences the compound’s dipole moment and intermolecular interactions, critical for its potential application in coordination chemistry or drug design.
Properties
Molecular Formula |
C17H10Cl3NOS |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H10Cl3NOS/c1-9-2-3-10-7-11(16(19)21-13(10)6-9)4-5-14(22)12-8-15(18)23-17(12)20/h2-8H,1H3 |
InChI Key |
DLEVAYAWMCJTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(SC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline and thiophene derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation Products: Quinoline and thiophene derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)- involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives exhibit structure-activity relationships (SAR) dependent on substituent electronegativity, position, and ring modifications. Below is a comparative analysis with structurally related chalcones from recent research (Table 1).
Table 1: Comparison of Chalcone Derivatives
| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) | Cluster |
|---|---|---|---|---|
| Cardamonin | 2-OH, 4-OH | None | 4.35 | 5 |
| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.703 | 6 |
| 2h | 4-Cl, 2-OH, 5-I | 4-OCH₃ | 13.82 | 6 |
| 2n | 2-OH, 5-I, 4-OCH₃ | 4-F | 25.07 | 6 |
| 2p | 2-OH, 5-I, 4-OCH₃ | 4-OCH₃ | 70.79 | 6 |
| Target Compound | 2-Cl, 7-CH₃ (Quinolinyl) | 2,5-diCl (Thienyl) | N/A | N/A |
Key Observations
Substituent Electronegativity and Activity
- Cardamonin, the most potent compound (IC50 = 4.35 μM), features highly electronegative hydroxyl groups at ortho and para positions on Ring A . In contrast, the target compound substitutes these positions with chlorine (electronegative) and methyl (electron-donating), likely reducing its potency compared to Cardamonin.
- Cluster 6 compounds (e.g., 2j, 2h) show that halogen substitutions (Br, Cl, I) at para positions enhance activity compared to methoxy (-OCH₃) groups. The target’s dichloro-thienyl (Ring B) may confer moderate activity, as chlorine is less electronegative than fluorine (as in 2j) but more than methoxy .
Positional Effects The target compound’s quinolinyl substituents (2-Cl, 7-CH₃) differ from the meta-iodine (5-I) and para-halogen/methoxy patterns in Cluster 5. Substitutions at ortho positions (e.g., 2-Cl) may sterically hinder binding compared to para-substituted analogs like 2j or 2h .
Thiophene’s aromaticity and chlorine’s electron-withdrawing effects may enhance stability but could reduce solubility compared to phenyl-based chalcones.
Predicted Activity Profile
Based on SAR trends:
- The target’s chlorine substituents (electronegative) may confer higher potency than methoxy-substituted analogs (e.g., 2h, IC50 = 13.82 μM) but lower than fluorinated derivatives (e.g., 2j, IC50 = 4.703 μM).
- The methyl group on Ring A (electron-donating) and lack of hydroxyl groups likely further reduce activity relative to Cardamonin.
Research Implications
While the target compound’s exact bioactivity remains unquantified, its structural features align with established SAR principles. Further studies should prioritize synthesizing and testing this derivative against relevant biological targets, particularly focusing on:
- The impact of thienyl dichlorination on binding affinity.
- Comparative crystallographic analyses (using tools like SHELX or ORTEP ) to elucidate conformational differences from phenyl-based chalcones.
Biological Activity
2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this specific chalcone derivative, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H14ClN O
- CAS Number : 499131-21-4
Anticancer Properties
Research has demonstrated that chalcone derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds similar to 2-Propen-1-one derivatives can inhibit the proliferation of various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chalcone A | HeLa | 10.5 | Apoptosis induction |
| Chalcone B | HepG2 | 15.0 | Cell cycle arrest |
| 2-Propen-1-one derivative | A549 | 12.0 | Inhibition of proliferation |
Antimicrobial Effects
Chalcone derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of chalcones is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The α,β-unsaturated carbonyl group in chalcones is particularly reactive and can lead to:
- DNA Intercalation : Leading to inhibition of DNA replication.
- Enzyme Inhibition : Targeting various enzymes involved in cancer cell metabolism.
Case Studies
A notable study published in ACS Omega explored the synthesis and biological evaluation of various chalcone derivatives, including those structurally related to the compound . The study found that modifications in the quinoline and thienyl moieties significantly impacted the anticancer activity against specific cancer cell lines.
Study Example:
In a comparative analysis involving multiple chalcone derivatives:
- Objective : To evaluate the cytotoxic effects on different cancer cell lines.
- Findings : The derivative with a quinoline nucleus exhibited superior activity compared to other tested compounds, with an IC50 value lower than that of standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
